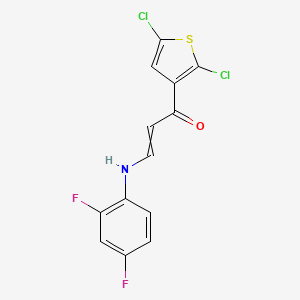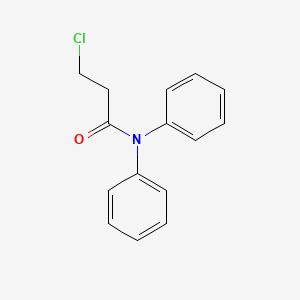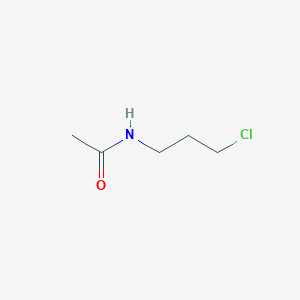
2-(2-Fluorophenyl)-2-pyrrolidin-1-ylethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about its appearance (color, state of matter under normal conditions) and any distinctive odors .
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This includes the reactants, conditions, catalysts, and the yield of the reaction .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in the molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and refractive index. Chemical properties might include reactivity, flammability, and types of chemical reactions the compound can undergo .Aplicaciones Científicas De Investigación
Organic Synthesis
2-(2-Fluorophenyl)-2-pyrrolidin-1-ylethanamine: serves as a valuable intermediate in organic synthesis . Its structure allows for the introduction of fluorine atoms into organic molecules, which can significantly alter the chemical properties of the resulting compounds, such as increased stability and bioavailability. This makes it a crucial component in the synthesis of various organic compounds, including those with potential medicinal properties.
Pharmaceuticals
In the pharmaceutical industry, this compound is utilized as a building block for the creation of a variety of drug molecules . Its incorporation into pharmaceuticals can enhance the pharmacokinetic properties of drugs, such as their absorption, distribution, metabolism, and excretion (ADME). It is particularly useful in the development of central nervous system (CNS) drugs due to its ability to cross the blood-brain barrier.
Agrochemicals
The compound’s role extends to the agrochemical sector, where it is used in the synthesis of pesticides and herbicides . The fluorine atom in its structure can contribute to the creation of agrochemicals that are more effective at lower doses, reducing the environmental impact and potential toxicity to non-target organisms.
Dyestuff Industry
This compound: is also an intermediate in the production of dyes and pigments . The presence of the fluorophenyl group can lead to dyes with enhanced colorfastness and brightness, which are desirable properties in textiles and other materials requiring coloration.
Research and Development
This compound is marked as “Research Use Only” (RUO), indicating its importance in scientific research . It is often used in the study of chemical reactions and processes, as well as in the development of new synthetic methodologies. Its unique chemical structure makes it a subject of interest in various research fields, including medicinal chemistry and materials science.
Material Science
In material science, This compound can be used to modify the properties of polymers and other materials . The introduction of fluorinated compounds can lead to materials with improved resistance to solvents, acids, and bases, as well as increased thermal stability.
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
2-(2-fluorophenyl)-2-pyrrolidin-1-ylethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2/c13-11-6-2-1-5-10(11)12(9-14)15-7-3-4-8-15/h1-2,5-6,12H,3-4,7-9,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBXMLEAKOYMGHI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(CN)C2=CC=CC=C2F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20390213 |
Source


|
| Record name | 2-(2-fluorophenyl)-2-pyrrolidin-1-ylethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20390213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
876716-16-4 |
Source


|
| Record name | 2-(2-fluorophenyl)-2-pyrrolidin-1-ylethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20390213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![(E)-1-(4-fluorophenyl)-3-[2-(methylsulfanyl)-3-quinolinyl]-2-propen-1-one](/img/structure/B1306631.png)


